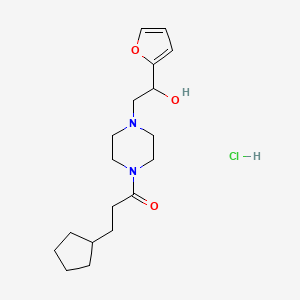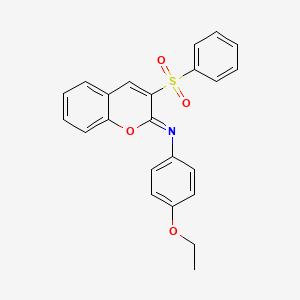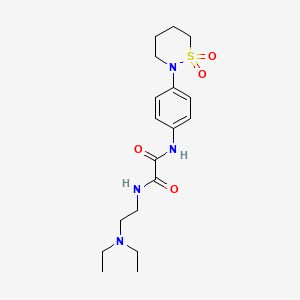![molecular formula C19H21F3N4O2 B2369265 2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1775492-26-6](/img/structure/B2369265.png)
2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential use in the development of new drugs due to its unique structure and properties.
Aplicaciones Científicas De Investigación
DNA Binding and Cellular Applications
The synthetic dye Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, provides a basis for understanding how derivatives of complex molecules might interact with DNA. This interaction specificity has led to its widespread use as a fluorescent DNA stain in cellular biology, including chromosome and nuclear staining and flow cytometry. Such derivatives can also serve as starting points for rational drug design, particularly in the context of developing radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Antimicrobial and Anticancer Research
Phenothiazines and their derivatives have shown promising biological activities in vitro and in vivo, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, and trypanocidal properties. These activities result from the compounds' interactions with biological systems, highlighting the potential of phenothiazine cores as pharmacophoric moieties for developing new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Piperazine Derivatives in Drug Development
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design due to its presence in various therapeutic drugs, such as antipsychotics, antidepressants, anticancer, and antiviral agents. The modification of the piperazine nucleus can lead to significant differences in the medicinal potential of resultant molecules, showcasing the flexibility of this scaffold in discovering drug-like elements for diverse diseases (Rathi, Syed, Shin, & Patel, 2016).
Pyrimidine-Triazine Hybrid Derivatives
Hybridization of pyrimidine and triazine has shown synthetic feasibility along with a plethora of potent biological activities, such as anticonvulsant, antiviral, anti-inflammatory, and analgesic effects. This highlights the importance of combining these scaffolds for enhancing therapeutic effects, providing insights for medicinal chemists to explore this hybrid further (Asgaonkar, Patil, Pradhan, Tanksali, & Jain, 2022).
Mecanismo De Acción
Target of Action
Similar compounds with a piperazine moiety have been found to interact with alpha1-adrenergic receptors , which are G protein-coupled receptors involved in various neurological conditions .
Mode of Action
Compounds with similar structures have been shown to exhibit promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
It’s worth noting that the piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown significant anti-neuroinflammatory properties and promising neuroprotective activity .
Propiedades
IUPAC Name |
1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-13(28-15-6-4-3-5-7-15)18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-14(2)24-17/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQDRDOKHBRRJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)

![3-Fluorobenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2369190.png)
![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)
![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide](/img/structure/B2369192.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea](/img/structure/B2369196.png)
![(4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2369197.png)



![{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide](/img/structure/B2369202.png)